molecular formula C11H11N3O3S2 B3017627 N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 380427-32-7

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B3017627
CAS No.: 380427-32-7
M. Wt: 297.35
InChI Key: IMDFFNNRTOOCFT-UHFFFAOYSA-N
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Description

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group and a hydrazinecarbonyl-substituted phenyl moiety. This compound is structurally characterized by its 5-membered thiophene core, which is fused with a sulfonamide bridge and a hydrazine-based carboxamide group. Its synthesis typically involves nucleophilic substitution or condensation reactions, as demonstrated in , where it was prepared via hydrazinolysis of an ester precursor, yielding a white cream solid with a melting point of 230–231°C . Spectral data, including FT-IR (N-H at 3306 cm⁻¹, C=O at 1633 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.23–8.06 ppm, NH₂ at δ 7.10–6.30 ppm), confirm its structural integrity .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDFFNNRTOOCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit considerable anticancer activity. Studies have shown that derivatives of N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide can inhibit the growth of various cancer cell lines. For instance, derivatives synthesized from this compound were evaluated for their cytotoxic effects against human tumor cell lines, demonstrating significant antiproliferative activity. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazine and thiophene components can enhance efficacy against specific cancer types .

Antioxidant Activity

The antioxidant potential of this compound has been investigated through in vitro assays. Compounds derived from this structure exhibited substantial free radical scavenging abilities, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives could effectively inhibit these enzymes with IC50 values comparable to established drugs like donepezil . The dual inhibition mechanism suggests potential for developing treatments targeting cognitive decline.

Case Study on Anticancer Efficacy

A study conducted on a series of thiophene-based sulfonamides revealed that modifications to the hydrazine component significantly affected anticancer activity. The most potent derivative showed IC50 values in the nanomolar range against several cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study on Neuroprotective Effects

In a neuropharmacological study, derivatives of this compound were tested for their ability to inhibit AChE and BChE. Results indicated that some compounds exhibited selective inhibition profiles, suggesting their potential as lead compounds for Alzheimer's disease treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Spectral Comparisons

Compound Name Key Substituents/Features IR Bands (cm⁻¹) Notable NMR Signals (δ, ppm) Biological Activity Reference
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Thiophene-2-sulfonamide, hydrazinecarbonylphenyl 3306 (N-H), 1633 (C=O), 1600 (N-H bend) 7.23–8.06 (Ar-H), 10.41 (CONH) Anticancer (in vitro)
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives Spirocyclic systems (e.g., cyclohexane, cyclopentane) 3370–3180 (NH/NH₂), 1710–1690 (C=O), 748 (C–S–C) 10.50–9.90 (NH-thiadiazole), 2.90–1.10 (CH₂-cyclic) Not explicitly reported
5-{4-(Aminophenyl)-1,3,4-oxadiazol}-2-thiol Oxadiazole-thiol, acetamide linkage 1243–1258 (C=S), 1663–1682 (C=O) Disappearance of ethyl ester protons Anticancer (synthesis intermediate)
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide Quinolinyl-methylene hydrazine, chlorophenyl Not explicitly provided N/A Not reported
N-[3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide Thiazolone ring, thiophene-sulfonamide C=O (thiazolone), S=O (sulfonamide) 1H-NMR: aromatic protons, NH Not explicitly reported
Stability and Commercial Viability
  • The discontinuation of this compound () contrasts with structurally simpler analogues like spirocarboxamides (), which are synthesized under greener conditions and may offer better scalability .

Biological Activity

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with a sulfonamide group and a hydrazinecarbonyl moiety. The presence of these functional groups is significant, as they contribute to the compound's biological activity.

Biological Activity Overview

The biological activities of sulfonamides, including this compound, are diverse and include:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, acting primarily by inhibiting the synthesis of folic acid in bacteria. This mechanism is crucial for their effectiveness against various gram-positive and gram-negative bacteria .
  • Antiviral Properties : Some sulfonamide derivatives have shown antiviral activity, particularly against viruses such as coxsackievirus B and SARS-CoV-2. For instance, certain derivatives have demonstrated IC50 values indicating their potency against viral strains .
  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. In particular, studies have reported significant inhibition of cell growth in prostate and breast cancer models .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.
  • Modulation of Receptor Activity : It has been suggested that sulfonamides can act as inhibitors of purinergic receptors (e.g., P2X receptors), which play roles in inflammatory responses and pain signaling .
  • Interference with Cellular Signaling : The compound might affect signaling pathways related to angiogenesis and tumor growth by targeting vascular endothelial growth factor receptors (VEGFRs) .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various sulfonamide derivatives, including those structurally related to this compound, revealing enhanced antibacterial activity compared to traditional sulfonamides. The best-performing compounds showed significant binding affinities to bacterial targets .
  • Antiviral Screening : Another research effort identified sulfonamide derivatives with promising activity against SARS-CoV-2, highlighting their potential in treating viral infections with low cytotoxicity profiles .
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that modifications to the thiophene structure could enhance anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeMechanismExample Findings
AntimicrobialInhibition of folic acid synthesisEnhanced activity against S. aureus
AntiviralViral replication inhibitionIC50 = 0.8 µM against SARS-CoV-2
AnticancerInhibition of cell proliferationIC50 values ranging from 0.33 to 3.97 µM in various cancer lines

Q & A

Q. What are the standard synthetic protocols for N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide and its derivatives?

The compound can be synthesized via nucleophilic substitution reactions under green conditions. For example, thiocarbohydrazide derivatives react with ketones (e.g., cyclohexanone, isatin) in ethanol at room temperature to form spiro-thiohydrazone derivatives. Key steps include nucleophilic attacks at carbonyl groups, cyclization, and elimination of water. Characterization involves FT-IR (e.g., disappearance of C=S bands at 1280–1160 cm⁻¹) and NMR spectroscopy (e.g., ¹³C-NMR spiro carbon signals at 80.90–79.20 ppm) . A precursor, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, is synthesized using morpholine, sulfur, and hydrazine hydrate .

Q. How is the structural integrity of this compound validated experimentally?

Spectral techniques are critical:

  • FT-IR : Confirms functional groups (e.g., NH/NH₂ at 3370–3180 cm⁻¹, aromatic C–H at 3070–3036 cm⁻¹).
  • ¹H-NMR : Signals at δ 10.50–9.90 ppm (NH-thiadiazole) and δ 7.10–6.30 ppm (NH₂) validate hydrazine and sulfonamide moieties.
  • ¹³C-NMR/DEPT-135 : Distinguishes aliphatic CH₂ groups (e.g., cyclohexane CH₂ at 24.20–39.35 ppm) .
  • ESI-MS : Used for molecular ion confirmation in related sulfonamide derivatives .

Q. What preliminary biological screening methods are applicable to this compound?

Cytotoxicity assays against cancer cell lines (e.g., HepG2, MCF-7) are standard. For example, thiophene derivatives sensitize HepG2 cells to sorafenib, reducing IC₅₀ values from 3.9 µM to 0.5 µM. Protocols include MTT assays, dose-response curves, and synergy analysis with chemotherapeutic agents .

Advanced Research Questions

Q. How does the reaction mechanism for spiro-thiohydrazone formation proceed?

The mechanism involves sequential nucleophilic attacks:

  • Step 1 : Amino group of thiocarbohydrazide attacks the ketone’s carbonyl carbon.
  • Step 2 : Hydrazine group performs a second nucleophilic attack, forming a thiohydrazone intermediate.
  • Step 3 : Thiol group cyclizes via intramolecular attack, eliminating water to yield spiro derivatives. This is supported by IR data (C–S–C band at 748 cm⁻¹) and DEPT-135 spectra .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Ring substitution : Replacing benzene with thiophene (e.g., compound 15 in ) enhances cytotoxicity.
  • Linker modification : Amide vs. sulfonamide linkers (e.g., compound 7 in ) alter binding affinity.
  • Functional group addition : Fluorine or trifluoromethyl groups improve metabolic stability and target interactions .

Q. How can this compound be adapted for analytical applications, such as metal ion sensing?

Derivatives like 5-(dimethylamino)-N-(4-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)naphthalene-1-sulfonamide (DH1) act as Zn²⁺ probes. Methodology includes:

  • Synthesis : Condensation of hydrazinecarbonylphenyl sulfonamides with aldehyde derivatives.
  • Spectrophotometry : UV-Vis titration shows a 1:1 Zn²⁺-DH1 complex (λₑₓ = 340 nm, λₑₘ = 510 nm).
  • Validation : ESI-MS confirms [Zn(DH1)(H₂O)]²⁺ adducts .

Q. What experimental controls are critical when analyzing contradictory spectral or bioactivity data?

  • Spectral reproducibility : Ensure solvent purity and calibration with reference compounds (e.g., cyclohexanone derivatives in ).
  • Bioactivity controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify cell line viability via trypan blue exclusion.
  • Data normalization : Use internal standards (e.g., TMS for NMR) and triplicate runs to address batch variability .

Methodological Considerations

Q. How are computational methods integrated with experimental data for this compound?

  • Docking studies : Predict binding to targets like carbonic anhydrase using sulfonamide as an anchor.
  • DFT calculations : Optimize geometries for spiro derivatives to correlate with NMR chemical shifts .

Q. What green chemistry principles apply to its synthesis?

  • Solvent selection : Ethanol (room temperature) reduces toxicity vs. DMF or DMSO.
  • Catalyst-free conditions : Avoid heavy metals by leveraging inherent reactivity of thiocarbohydrazides .

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